3-Fluorocyclobutanecarboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-fluorocyclobutanecarboxylic acid and its derivatives has been a focal point of research, aiming to develop efficient and scalable methods. One prevalent approach involves the fluorination of cyclobutanecarboxylic acid precursors, utilizing various fluorinating agents under controlled conditions to introduce the fluorine atom with high specificity and yield. These methodologies emphasize the importance of selectivity and functional group tolerance, enabling the incorporation of fluorine into complex molecules without compromising their integrity.

Molecular Structure Analysis

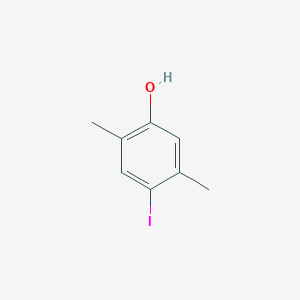

The molecular structure of 3-fluorocyclobutanecarboxylic acid reveals a compact cyclobutane core, with the fluorine atom introducing electronic and steric effects that influence the compound's reactivity and physical properties. Advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the precise geometrical configuration and electronic environment of the molecule. These studies provide insights into how the fluorine atom affects the electron density distribution across the molecule, impacting its chemical behavior.

Chemical Reactions and Properties

3-Fluorocyclobutanecarboxylic acid participates in various chemical reactions, leveraging its reactive carboxylic acid group and the influence of the fluorine atom on its reactivity pattern. It can undergo condensation, esterification, and amidation reactions, forming a wide range of derivatives with potential applications in drug development and material science. The presence of fluorine notably alters the acid's reactivity, often enhancing its electrophilic character and influencing the kinetics and thermodynamics of its reactions.

Physical Properties Analysis

The physical properties of 3-fluorocyclobutanecarboxylic acid, such as melting point, boiling point, solubility, and density, are crucial for its handling, storage, and application in various domains. The fluorine atom significantly impacts these properties by affecting the compound's polarity, hydrogen bonding potential, and overall molecular stability. Studies have shown that the introduction of fluorine can improve the compound's thermal stability and solubility in organic solvents, facilitating its use in synthetic chemistry and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 3-fluorocyclobutanecarboxylic acid, including acidity, reactivity, and stability, are pivotal in its application as an intermediate in organic synthesis and drug discovery. The fluorine atom's electronegativity affects the acid's pKa, making it a stronger acid compared to its non-fluorinated counterpart. This property is exploited in various synthetic pathways, where the acid's enhanced reactivity enables selective transformations and the construction of complex molecular architectures.

For further reading and detailed information on the synthesis, properties, and applications of 3-fluorocyclobutanecarboxylic acid and related compounds, the following references provide comprehensive insights:

- Fluoroquinolones: Synthesis and Application (Charushin et al., 2014)

- Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors (Wang et al., 2013)

- Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview (Bakhotmah & Al-Otaibi, 2020)

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field is Medical Imaging and Cancer Research , particularly focusing on Prostate Cancer .

Summary of the Application

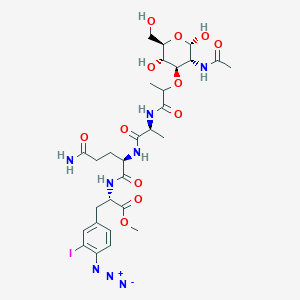

Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid (anti–18F-FACBC) is an amino acid PET tracer that has shown promise for visualizing prostate cancer . The compound 3-Fluorocyclobutanecarboxylic acid is a key component of this tracer .

Methods of Application or Experimental Procedures

The transport mechanism of anti–18F-FACBC in prostate cancer cells was studied . For convenience, due to their longer half-lives, 14C compounds were used instead of 18F-labeled tracers . The uptake of Trans-1-amino-3-fluoro-1-14C-cyclobutanecarboxylic acid (14C-FACBC) was examined in human prostate cancer DU145 cells . The knockdown effect of the amino acid transporters system ASC transporter 2 (ASCT2) and sodium-coupled neutral amino acid transporter 2 (SNAT2) on 14C-FACBC uptake was also examined .

Results or Outcomes

The study found that ASCT2, which is a Na±dependent amino acid transporter, and to a lesser extent Na±independent transporters play a role in the uptake of 14C-FACBC by DU145 cells . Almost all intracellular 14C-FACBC was recovered from the nonprotein fraction .

Safety And Hazards

Propiedades

IUPAC Name |

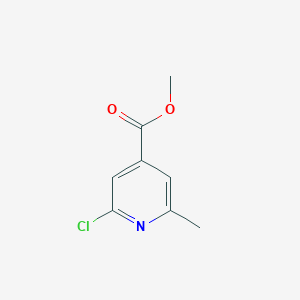

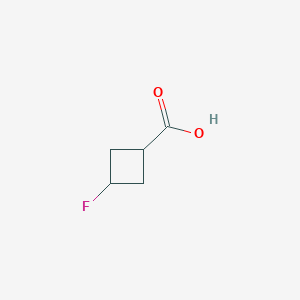

3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHCYIDZUPZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595617, DTXSID201273464, DTXSID901283185 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorocyclobutanecarboxylic acid | |

CAS RN |

122665-96-7, 123812-79-3, 123812-78-2 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)